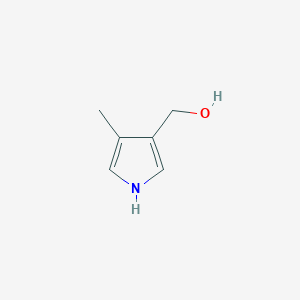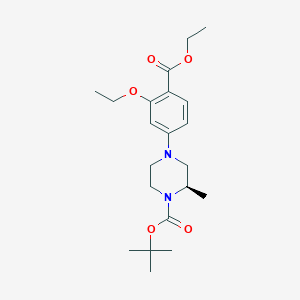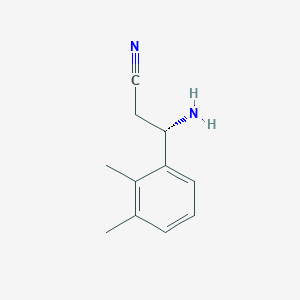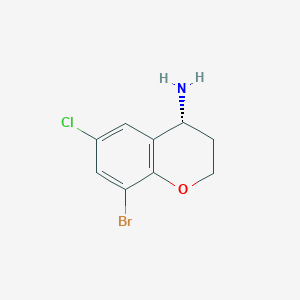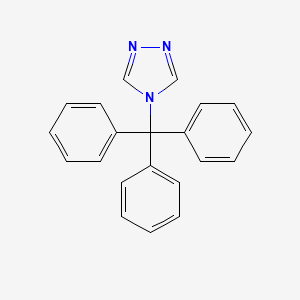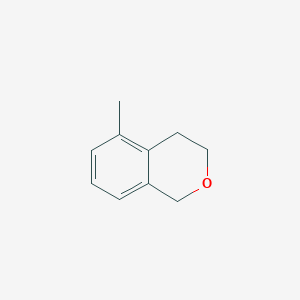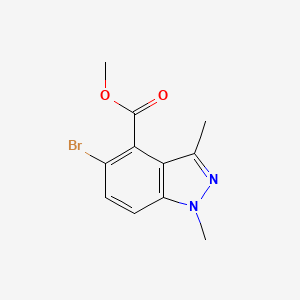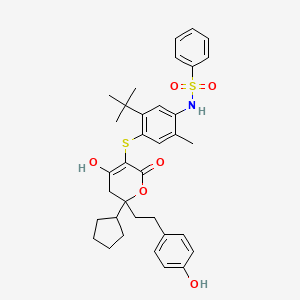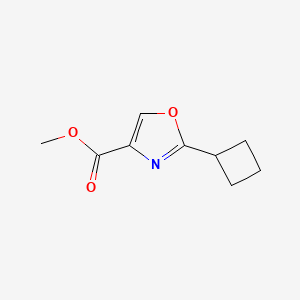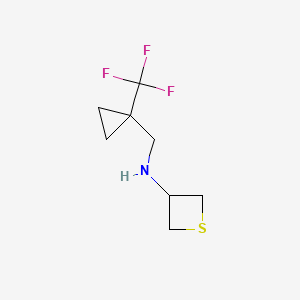
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive, easy-to-handle materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopropyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is not well-documented. the presence of the trifluoromethyl group is known to influence the compound’s reactivity and interactions with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use in pharmaceuticals, particularly as an antidepressant (fluoxetine).
(1-(trifluoromethyl)cyclopropyl)-N-methylmethanamine: Another compound with a similar trifluoromethyl-cyclopropyl structure.
Uniqueness
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is unique due to the combination of the trifluoromethyl group with the thietan-3-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12F3NS |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)cyclopropyl]methyl]thietan-3-amine |
InChI |
InChI=1S/C8H12F3NS/c9-8(10,11)7(1-2-7)5-12-6-3-13-4-6/h6,12H,1-5H2 |
InChI Key |
AZVHXTOMGIZSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNC2CSC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




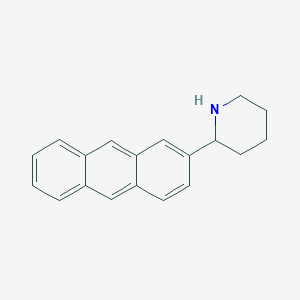
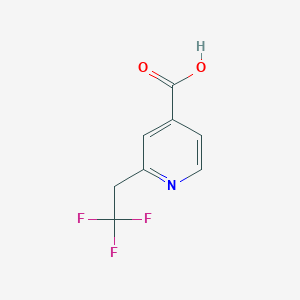
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)
